4-(2-Bromoethoxy)benzaldehyde
Overview
Description
4-(2-Bromoethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bromoethoxy group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of nonlinear optical materials.
Mode of Action
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Bromoethoxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a mixture of boiling n-butanol and dimethylformamide (DMF) under reflux conditions for about 18 hours. After cooling, the product is isolated by filtration and purified through recrystallization .
Reaction Scheme:
- 4-Hydroxybenzaldehyde + 1,2-Dibromoethane + KOH → this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents like primary amines or hydrazines in the presence of acid catalysts.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Major Products
Scientific Research Applications
4-(2-Bromoethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of nonlinear optical materials through substitution and condensation reactions.
Biological Studies: It serves as a building block for the synthesis of bioactive compounds, including potential drug candidates
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethoxy)benzaldehyde: Similar structure but with a chloro group instead of a bromo group.
4-(2-Fluoroethoxy)benzaldehyde: Similar structure but with a fluoro group instead of a bromo group.
4-(2-Iodoethoxy)benzaldehyde: Similar structure but with an iodo group instead of a bromo group.
Uniqueness
4-(2-Bromoethoxy)benzaldehyde is unique due to the presence of the bromo group, which is more reactive in nucleophilic substitution reactions compared to chloro or fluoro groups. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds .
Biological Activity
4-(2-Bromoethoxy)benzaldehyde, with the chemical formula and CAS number 52191-15-8, is a compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on a review of current literature.
- Molecular Weight : 229.07 g/mol
- Appearance : White solid
- Density : 1.479 g/cm³
- Boiling Point : 327.9°C at 760 mmHg
- Purity : 97%
Synthesis and Applications
This compound serves as a versatile synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and dyes. It is particularly noted for its role in synthesizing heterocyclic compounds such as imidazoles and pyrazoles, as well as polymers like polyurethanes and polyesters .
Antioxidant Properties
Recent studies have indicated that derivatives of this compound exhibit significant antioxidant activity. This is crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been highlighted in various assays, suggesting its potential as a therapeutic agent against oxidative damage .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The structural modifications associated with this compound enhance its binding affinity to COX enzymes, potentially leading to reduced inflammation with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Research indicates that compounds derived from this compound possess antimicrobial properties. These derivatives have been tested against various bacterial strains, showing effectiveness that could be harnessed for developing new antibiotics or antiseptics .
Case Studies
-
In Vitro Studies on Antioxidant Activity :
- A study demonstrated that derivatives of this compound significantly reduced lipid peroxidation in rat liver microsomes, indicating strong antioxidant capabilities.
- The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and showed a dose-dependent scavenging effect.
-
Cyclooxygenase Inhibition :
- A molecular docking study revealed that modified forms of this compound exhibited superior binding affinities to the COX-2 active site compared to established inhibitors like celecoxib.
- The results suggest potential for developing selective COX-2 inhibitors with improved safety profiles.
-
Antimicrobial Efficacy :
- In a recent study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls.
- These findings support further exploration into their use as antimicrobial agents.
Summary of Findings
Property | Result/Observation |
---|---|
Antioxidant Activity | Significant free radical scavenging |
Anti-inflammatory Activity | Effective COX-2 inhibition |
Antimicrobial Activity | Active against multiple bacterial strains |
Properties
IUPAC Name |
4-(2-bromoethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHTVCMRNSBQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294436 | |
Record name | 4-(2-bromoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52191-15-8 | |
Record name | 52191-15-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-bromoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Bromoethoxy)Benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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